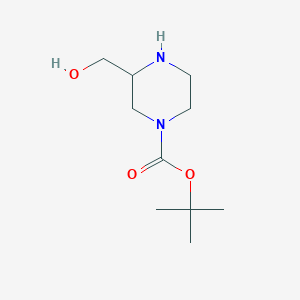

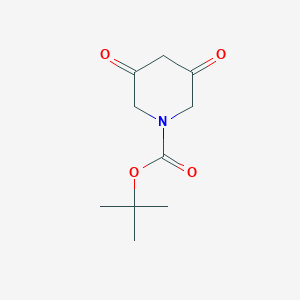

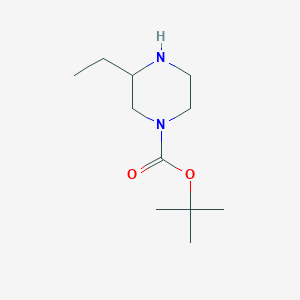

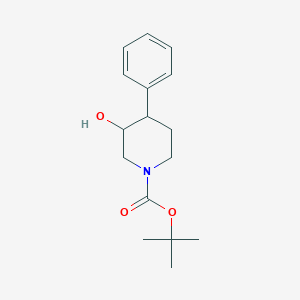

tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate

Descripción general

Descripción

The compound tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate is a chemical intermediate that is used in the synthesis of various biologically active compounds. While the specific compound is not directly mentioned in the provided papers, related compounds with tert-butyl piperidine-1-carboxylate structures are frequently used as intermediates in pharmaceutical research and development for their potential applications in drug synthesis.

Synthesis Analysis

The synthesis of related tert-butyl piperidine-1-carboxylate derivatives involves multi-step chemical reactions. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using amination of 4-iodo-2-methyl-6-nitroaniline with CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively, yielding a 52% yield . Another example is the synthesis of tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material for further functionalization, as seen in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate .

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine-1-carboxylate derivatives is characterized by spectroscopic methods such as FTIR, NMR (1H and 13C), and mass spectrometry. X-ray crystallography is also used to determine the crystal and molecular structure, as seen in the analysis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxybenzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate . The molecular structure is often stabilized by intramolecular hydrogen bonds, which can be predicted by DFT calculations .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate moiety can undergo various chemical reactions, including nucleophilic substitution, oxidation, halogenation, and elimination reactions, as part of its transformation into more complex structures . The presence of the tert-butyl group can provide steric hindrance, which may influence the reactivity and selectivity of the compound in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. These properties can be studied using DFT, which provides insights into the molecular electrostatic potential and frontier molecular orbitals . The crystal structure can reveal intermolecular interactions such as hydrogen bonding and π-π stacking, which contribute to the stability and solubility of the compound .

Aplicaciones Científicas De Investigación

Application 1: Use as an Intermediate in Drug Synthesis

- Scientific Field : Pharmaceutical Chemistry .

- Summary of the Application : “tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate” is used as an intermediate in the synthesis of Niraparib , a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .

- Results or Outcomes : The outcome of using this compound as an intermediate is the successful synthesis of Niraparib, a drug used for the treatment of ovarian cancer and other types of cancer .

Application 2: Use in PROTAC Development

- Scientific Field : Medicinal Chemistry .

- Summary of the Application : A derivative of “tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate”, namely “tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate”, is used as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .

- Results or Outcomes : The outcome of using this compound in PROTAC development is the creation of PROTACs that can selectively degrade target proteins, a promising strategy for drug discovery .

Application 3: Intermediate in the Manufacture of Fentanyl and Related Derivatives

- Scientific Field : Pharmaceutical Chemistry .

- Summary of the Application : This compound is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl .

- Results or Outcomes : The outcome of using this compound as an intermediate is the successful synthesis of fentanyl and its related derivatives .

Application 4: Use in Preparation of Azetidine and Piperidine Carbamates

- Scientific Field : Organic Chemistry .

- Summary of the Application : A derivative of “tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate”, namely “tert-butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate”, is a useful reagent in the preparation of azetidine and piperidine carbamates .

- Results or Outcomes : The outcome of using this compound in the preparation of azetidine and piperidine carbamates is the creation of these carbamates, which have various applications in organic chemistry .

Application 5: Impurity in Other Designer Drug Products

- Scientific Field : Forensic Chemistry .

- Summary of the Application : “tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate” has been identified as an impurity in other designer drug products .

- Results or Outcomes : The outcome of using this compound as an impurity in other designer drug products is not clear. It is unclear if it has any pharmacological activity in its own right .

Application 6: Use in Preparation of Azetidine and Piperidine Carbamates

- Scientific Field : Organic Chemistry .

- Summary of the Application : A derivative of “tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate”, namely “tert-butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate”, is a useful reagent in the preparation of azetidine and piperidine carbamates .

- Results or Outcomes : The outcome of using this compound in the preparation of azetidine and piperidine carbamates is the creation of these carbamates, which have various applications in organic chemistry .

Direcciones Futuras

Given its role as a precursor in the synthesis of fentanyl and its analogues, this compound is now under international control . This gives governments the necessary legal base to seize illicit shipments of these chemicals . Future research may focus on developing safer and more efficient methods of synthesis, as well as exploring its potential uses in other areas of medicinal chemistry.

Propiedades

IUPAC Name |

tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-9-7-12(8-10-18)13-5-4-6-14(17)11-13/h4-6,11-12H,7-10,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZSWUJHGMIAJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622003 | |

| Record name | tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate | |

CAS RN |

387827-19-2 | |

| Record name | tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.